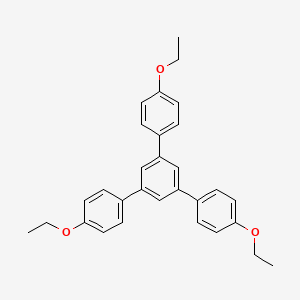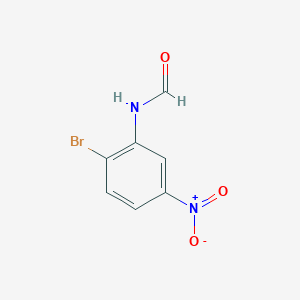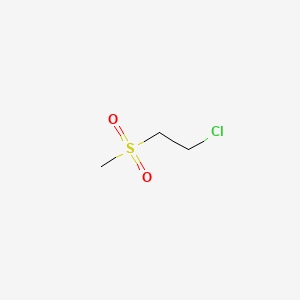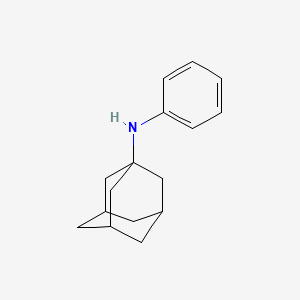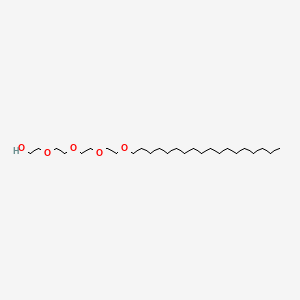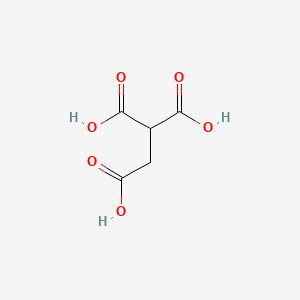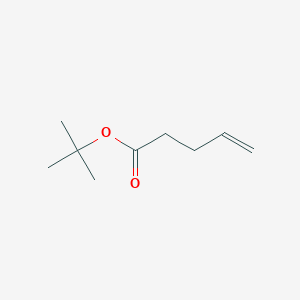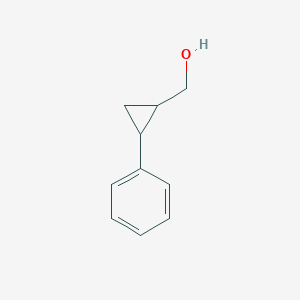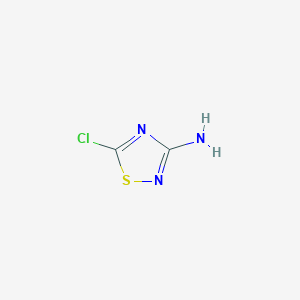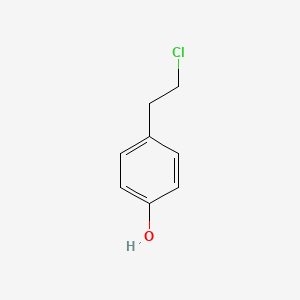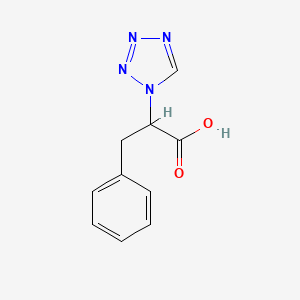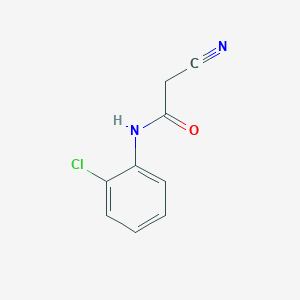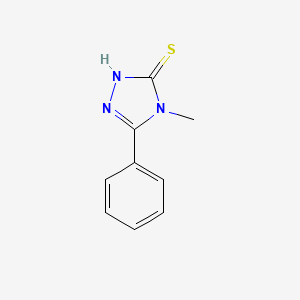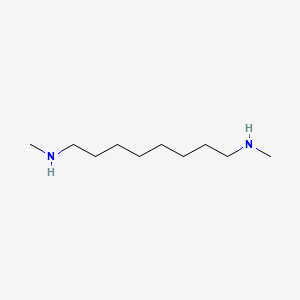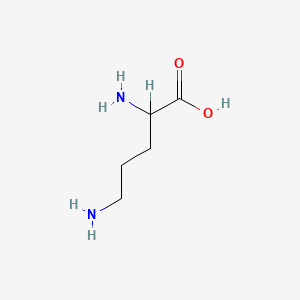
DL-Ornithine
Descripción general
Descripción
DL-Ornithine is an α-amino acid produced in the urea cycle from arginine . It is a non-essential amino acid that plays a crucial role in various metabolic processes within the body . It is also used as a component in total parenteral nutrition .
Molecular Structure Analysis
DL-Ornithine has a molecular formula of C5H12N2O2 . Its average mass is 132.161 Da and its monoisotopic mass is 132.089874 Da . When it comes to its chemical structure, L-Ornithine consists of a central carbon atom bonded to four different groups, including an amino group, a carboxyl group, a hydrogen atom, and a side chain .Aplicaciones Científicas De Investigación
Anti-proliferative Properties
- Cancer Research : DL-Ornithine derivatives, like DL-alpha-difluoromethyl ornithine, exhibit anti-proliferative properties in various cancer cell lines by inhibiting ornithine decarboxylase. This leads to a decrease in cell replication rate in rat hepatoma and mouse leukemia cells, as well as human prostate adenoma cells (Mamont et al., 1978).
Biosynthetic Route Studies
- Biochemistry and Plant Sciences : Research shows that ornithine's metabolic conversion into proline in plants (like Nicotiana tabacum and Datura stramonium) occurs with the maintenance of delta-hydrogen atoms but loss of the alpha-hydrogen atom, indicating a specific biosynthetic route (Mestichelli et al., 1979).
Role in Embryogenesis
- Embryological Studies : DL-alpha-difluoromethylornithine is crucial in embryogenesis. It suppresses uterine L-ornithine decarboxylase activity associated with early mammalian embryogenesis and halts embryonic development at an early stage, highlighting its essential role in this process (Fozard et al., 1980).
Polyamine Biosynthesis
- Leukemia Research : Studies on human promyelocytic leukemia cells show that DL-alpha-difluoromethyl ornithine inhibits proliferation-related ornithine decarboxylase activity but does not prevent cellular differentiation, indicating a specific role in cell proliferation (Luk et al., 1982).
Alkaloid Synthesis
- Phytochemistry : DL-Ornithine has been used in experiments to establish its incorporation into the pyrrolidine rings of nicotine and nornicotine in plants, which is crucial for understanding alkaloid synthesis in plants (Leete & Yu, 1980).
Chemopreventive Potential
- Toxicology Studies : Research into the chronic toxicity of 2-(difluoromethyl)-dl-ornithine, a compound that inhibits ornithine decarboxylase, has shown potential as a chemopreventive agent against cancer. This study is vital for understanding the drug's side effects and supporting its development for clinical trials (Crowell et al., 1994).
Genetic Studies
- Genetic Expression in Leukemia : Research on mouse L1210 leukemia cells treated with DL-2-difluoromethylornithine shows overproduction of ornithine decarboxylase, indicating a significant increase in enzyme mRNA, which is crucial for understanding genetic regulation in cancer cells (Alhonen-Hongisto et al., 1985).
Metabolic Engineering
- Industrial Biotechnology : Metabolic engineering of Corynebacterium glutamicum has been conducted to produce L-ornithine, a non-essential amino acid with several industrial applications. This research demonstrates efficient L-ornithine production using genetically modified bacteria (Kim et al., 2015).
Dosimetry
- Radiation Sensitivity Studies : DL-ornithine hydrochloride has been studied as a radiation-sensitive material for EPR dosimetry, showing potential for use in measuring absorbed radiation doses (Eid, 2013).
Stereo-Specific Regulation
- Plant Cell Metabolism : A study has shown that the two enantiomers of ornithine have a stereo-selective function in the regulation of polyamine biosynthesis genes in tobacco cells, indicating the distinct physiological responses of plant cells to these enantiomers (Gholami et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26445-53-4 | |
| Record name | Ornithine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26445-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00860383 | |
| Record name | Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Ornithine | |
CAS RN |
616-07-9, 33960-23-5 | |
| Record name | (±)-Ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine DL-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2381769MQC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



